2,5-Dimethoxyaniline
Overview
Description
2,5-Dimethoxyaniline is an organic compound that belongs to the family of anilines. It is a colorless to yellowish liquid that is soluble in organic solvents. This compound is widely used in scientific research due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxyaniline is not well understood. However, it is believed to act as a nucleophile due to the presence of the electron-donating methoxy groups on the aromatic ring. The compound can undergo electrophilic substitution reactions with various electrophiles, leading to the formation of a wide range of products.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit moderate toxicity and can cause skin and eye irritation upon contact. The compound is not considered to be mutagenic or carcinogenic.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,5-Dimethoxyaniline in lab experiments is its ease of synthesis and availability. The compound is relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound is its moderate toxicity, which requires proper handling and disposal procedures.
Future Directions
There are several potential future directions for the use of 2,5-Dimethoxyaniline in scientific research. One of the areas of interest is the synthesis of new compounds with potential pharmaceutical applications. The compound can also be used as a building block for the synthesis of new materials with unique properties. Additionally, the compound can be used as a reagent in the synthesis of new anilines with potential applications in various fields.
In conclusion, this compound is a versatile compound with potential applications in various fields. Its unique properties make it an attractive building block for the synthesis of new compounds and materials. However, its moderate toxicity requires proper handling and disposal procedures, and further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 2,5-Dimethoxyaniline can be achieved through several methods. One of the most common methods is the reaction between 2,5-dimethoxybenzaldehyde and aniline in the presence of a catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Scientific Research Applications
2,5-Dimethoxyaniline has been extensively used in scientific research as a building block for the synthesis of various compounds. It has been used in the synthesis of dyes, pharmaceuticals, and agrochemicals. This compound has also been used as a reagent in the synthesis of polymers and as a precursor for the synthesis of other anilines.
properties
IUPAC Name |
2,5-dimethoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZDVUBIEPVUKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
88374-66-7 | |
Record name | Poly(2,5-dimethoxyaniline) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88374-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4059257 | |
Record name | Benzenamine, 2,5-dimethoxy- | |
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Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown powder; [Alfa Aesar MSDS] | |
Record name | 2,5-Dimethoxyaniline | |
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Vapor Pressure |
0.00828 [mmHg] | |
Record name | 2,5-Dimethoxyaniline | |
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CAS RN |
102-56-7 | |
Record name | 2,5-Dimethoxyaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,5-Dimethoxyaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102567 | |
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Record name | 2,5-DIMETHOXYANILINE | |
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Record name | Benzenamine, 2,5-dimethoxy- | |
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Record name | Benzenamine, 2,5-dimethoxy- | |
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Record name | 2,5-dimethoxyaniline | |
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Record name | 2,5-DIMETHOXYANILINE | |
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